molecular formula C9H16N2O2 B12828686 1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one CAS No. 583823-98-7

1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one

Cat. No.: B12828686
CAS No.: 583823-98-7
M. Wt: 184.24 g/mol
InChI Key: JCSNGQSCTDCKSO-UHFFFAOYSA-N
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Description

1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one is a heterocyclic compound with a unique structure that includes an imidazolidinone ring substituted with acetyl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazolidinones.

Scientific Research Applications

1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    1,2,4,5-Tetramethylimidazole: This compound shares a similar imidazole ring structure but lacks the acetyl group.

    1-Acetylimidazole: This compound has an acetyl group but lacks the tetramethyl substitution.

Uniqueness: 1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one is unique due to its specific combination of acetyl and tetramethyl substitutions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

583823-98-7

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-acetyl-4,4,5,5-tetramethylimidazolidin-2-one

InChI

InChI=1S/C9H16N2O2/c1-6(12)11-7(13)10-8(2,3)9(11,4)5/h1-5H3,(H,10,13)

InChI Key

JCSNGQSCTDCKSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)NC(C1(C)C)(C)C

Origin of Product

United States

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